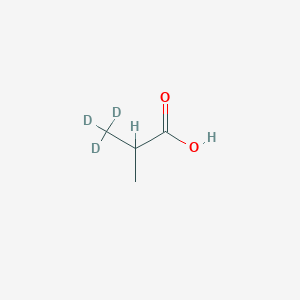

2-Methyl-d3-propionic Acid

描述

Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through biological or chemical systems. creative-proteomics.comdiagnosticsworldnews.com This methodology is fundamental to modern scientific research as it allows for the precise tracking, quantification, and analysis of molecules without altering their chemical properties. silantes.commusechem.com The use of stable isotopes is particularly advantageous in studies requiring long-term tracing or metabolic investigations because they are not radioactive. creative-proteomics.com This technique has revolutionized fields like metabolomics, proteomics, and environmental science by enabling researchers to elucidate metabolic pathways, quantify protein expression, and track nutrient cycling. diagnosticsworldnews.comsilantes.com By introducing molecules with unique isotopic signatures, scientists can achieve improved detection sensitivity and enhanced structural resolution in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com

Overview of Deuterium-Labeled Carboxylic Acids as Research Probes

Deuterium-labeled carboxylic acids are a specific class of stable isotope-labeled compounds that serve as invaluable probes in a variety of research applications. tenovapharma.com The substitution of hydrogen atoms with deuterium, a heavier isotope, creates a molecule with a distinct mass that can be easily identified and quantified by mass spectrometry. silantes.com This "heavy" labeling does not significantly alter the chemical reactivity of the carboxylic acid, allowing it to participate in biological and chemical processes in the same manner as its non-labeled counterpart. diagnosticsworldnews.com These labeled compounds are frequently used as internal standards in quantitative analytical methods, ensuring the accuracy and reliability of measurements in complex matrices. lookchem.com Furthermore, they are instrumental in drug metabolism and pharmacokinetic (DMPK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited to enhance the metabolic stability of pharmaceuticals. acs.org

Historical Context of Propionic Acid Isotopologues in Metabolic and Organic Chemistry Studies

Isotopologues of propionic acid have a significant history in the study of metabolic pathways. Propionic acid is a key intermediate in the metabolism of odd-chain fatty acids, as well as certain amino acids like valine and isoleucine. nih.govwikipedia.org Its metabolism begins with the conversion to propionyl-CoA, which is then carboxylated and eventually converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org Early metabolic research utilized carbon-14 (B1195169) (¹⁴C), a radioactive isotope, to label propionic acid and trace its metabolic fate in mammals. More recent studies have shifted towards using stable isotopes like ¹³C and deuterium. For example, research using [¹³C₁]propionate and [¹³C₃]propionate has been crucial in understanding fatty acid synthesis. nih.govnih.gov Similarly, studies with 2,2-[²H₂]propionate have helped to elucidate the mechanisms of propionate (B1217596) metabolism and the formation of novel acyl-CoA thioesters in various cell lines. nih.govnih.gov These isotopic tracer studies have been instrumental in diagnosing and understanding metabolic disorders like propionic acidemia. nih.gov

Definitional Specificity of 2-Methyl-d3-propionic Acid within the Broader Class of Deuterated Branched-Chain Carboxylic Acids

This compound is a deuterated isotopologue of isobutyric acid (2-methylpropionic acid). It belongs to the class of deuterated branched-chain carboxylic acids. The "d3" in its name signifies that the three hydrogen atoms on the methyl group at the second carbon position have been replaced by deuterium atoms. This specific labeling provides a distinct isotopic signature for analytical purposes.

Below is a data table comparing the properties of this compound with its unlabeled counterpart, Isobutyric Acid.

| Property | This compound | Isobutyric Acid (2-Methylpropionic Acid) |

| Molecular Formula | C₄H₅D₃O₂ | C₄H₈O₂ |

| Molecular Weight | 91.124 g/mol | 88.1051 g/mol |

| CAS Number | 95926-99-1 | 79-31-2 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Data sourced from multiple chemical suppliers and databases. nist.gov

Another related compound is 2-Methyl-d3-propionic-3,3,3-d3 acid, where deuterium atoms replace hydrogens on both the methyl group and at the 3-position, resulting in a d6-labeled molecule. lgcstandards.com

| Property | 2-Methyl-d3-propionic-3,3,3-d3 Acid |

| Molecular Formula | C₄H₂D₆O₂ |

| Molecular Weight | 94.14 g/mol |

| CAS Number | 29054-08-8 |

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from multiple chemical suppliers and databases. lgcstandards.com

These specifically labeled compounds are synthesized for use in advanced research where precise tracking of the isobutyric acid molecule is required. Their primary application lies in serving as internal standards for mass spectrometry-based quantification and in detailed metabolic flux analysis studies.

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trideuterio-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649443 | |

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95926-99-1 | |

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Research Applications of 2 Methyl D3 Propionic Acid As a Stable Isotope Standard

Role in Quantitative and Qualitative Mass Spectrometry (MS) Applications

Stable isotope labeling with compounds like 2-Methyl-d3-propionic acid has become a cornerstone of modern mass spectrometry-based quantitative analysis. The known mass difference between the labeled standard and the endogenous analyte allows for clear differentiation and accurate quantification, even in the presence of complex sample matrices.

Utilization as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Assays

This compound is frequently employed as an internal standard in both LC-MS and GC-MS assays to improve the accuracy and precision of quantitative measurements. lumiprobe.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization. By adding a known amount of the deuterated standard to a sample, any loss of analyte during the analytical process can be accounted for, as the standard and the analyte will be affected similarly.

For instance, in the analysis of short-chain fatty acids (SCFAs) in biological fluids, a mixture of deuterium-labeled SCFAs, including isobutyric acid-d3 (a synonym for this compound), is used as an internal standard. nih.gov This allows for the accurate quantification of gut-derived metabolites, which are crucial in various physiological and pathological processes. nih.gov The use of deuterated standards like (±)-Ketoprofen-d3 for quantifying its non-deuterated counterpart by GC- or LC-MS further illustrates this principle. caymanchem.com

The following table provides a summary of research findings where this compound or similar deuterated compounds have been used as internal standards.

| Analytical Technique | Analyte(s) | Internal Standard | Matrix | Key Finding | Reference |

| GC-MS | Short-chain fatty acids | Isobutyric acid-d3 and other deuterated SCFAs | Biofluids | Enabled high-throughput and accurate measurement of gut-derived SCFAs. | nih.gov |

| LC-MS / GC-MS | (±)-Ketoprofen | (±)-Ketoprofen-d3 | Not specified | Intended for use as an internal standard for quantification. | caymanchem.com |

| LC-MS | Methylmalonyl-CoA and Propionyl-CoA | d3-propionic acid | L929 cell lines | d3-propionate served as a precursor for d3-methylmalonyl-CoA and d3-propionyl-CoA. | researchgate.net |

| GC-MS | Amino Acids | Deuterated methyl esters of amino acids | Human plasma | Deuterated standards were generated for quantitative GC-MS analysis. | researchgate.net |

Application in Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Enhanced Analytical Precision

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are powerful mass spectrometry techniques used for targeted quantification of specific molecules in complex mixtures. nih.govproteomics.com.auwashington.edunih.gov These methods offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govwashington.edunih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the highest level of precision in SRM and MRM assays. The labeled standard and the endogenous analyte will have the same precursor ion but different product ion masses, or vice versa, allowing for their simultaneous and unambiguous detection. This "double selection" of both the parent and daughter ions provides exceptional specificity. nih.gov By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved. nih.gov This approach significantly reduces the impact of matrix effects and instrumental variability, leading to highly reliable and reproducible results. nih.gov

The development of MRM methods often involves the use of pure standards to optimize the mass spectrometric conditions for each specific compound. proteomics.com.au While some studies have demonstrated the feasibility of using SRM/MRM without isotope labeling for rapid protein quantification, the inclusion of stable isotope standards remains the gold standard for achieving the most accurate and validated results. nih.gov

Advanced Mass Spectrometry Techniques for Isotopologue Resolution

Advances in high-resolution mass spectrometry (HRMS) have enabled the resolution of isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net This capability is particularly valuable in studies utilizing stable isotope tracers like this compound. HRMS can distinguish between the labeled compound and its unlabeled counterpart, as well as any other isotopologues that may be present, providing detailed insights into metabolic pathways and reaction mechanisms. researchgate.net

For example, in studies of fatty acid metabolism, GC-MS analysis of fatty acid methyl esters (FAMEs) from cells fed with d3-propionate allowed for the monitoring of specific isotopologues. researchgate.net By tracking the incorporation of deuterium (B1214612) atoms, researchers could elucidate the origin of methyl branches in fatty acids. researchgate.net The ability to resolve these subtle mass differences is critical for accurately tracing the metabolic fate of labeled substrates.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium-labeled compounds, including this compound, play a significant role in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the structure and dynamics of molecules.

Elucidation of Molecular Structure and Conformation via Deuterium Labeling

The substitution of hydrogen with deuterium in a molecule can simplify complex proton (¹H) NMR spectra. Since deuterium is not detected in ¹H NMR, selective deuteration can remove specific signals, aiding in the assignment of the remaining resonances and the elucidation of the molecule's structure. docbrown.info This technique is invaluable for interpreting the spectra of complex organic molecules. docbrown.info

Furthermore, deuterium labeling can be a powerful tool for studying molecular conformation and reaction mechanisms. nih.govsci-hub.st By tracking the position of the deuterium label in the product of a reaction, the stereochemical course of the reaction can be determined. For instance, the fate of hydrogen atoms in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis was investigated using deuterium-labeled isotopomers of 2-C-methyl-D-erythritol. nih.gov

Quantitative NMR for Determining Substrate and Metabolite Concentrations

Quantitative NMR (qNMR) is a method that uses the intensity of NMR signals to determine the concentration of substances in a sample. ox.ac.ukacanthusresearch.comsigmaaldrich.com The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal, making it a powerful tool for quantitative analysis without the need for compound-specific response factors often required in other analytical techniques. acanthusresearch.com

In qNMR, an internal standard with a known concentration is added to the sample. sigmaaldrich.com The concentration of the analyte can then be calculated by comparing the integral of its signal to the integral of the internal standard's signal. ox.ac.uk Deuterated compounds can be used as internal standards in qNMR, particularly when analyzing complex mixtures, as their signals may be in a less crowded region of the spectrum or can be observed using deuterium NMR. The use of a deuterated solvent is also standard practice in NMR to avoid a large solvent signal in the ¹H spectrum. docbrown.infoacs.orgacs.org

The following table highlights key characteristics of qNMR.

| Feature | Description |

| Principle | The integral of an NMR signal is proportional to the number of nuclei and the substrate concentration. acanthusresearch.com |

| Internal Standard | A compound of known concentration is added to the sample for accurate quantification. sigmaaldrich.com |

| Advantages | Does not require compound-specific response factors, unlike many other quantitative techniques. acanthusresearch.com |

| Nuclei | While ¹H NMR is most common, other nuclei like ³¹P and ¹⁹F can also be used for qNMR. acanthusresearch.com |

Solid-State ²H-NMR for Investigating Molecular Dynamics

Solid-state deuterium nuclear magnetic resonance (²H-NMR) spectroscopy is a powerful technique for investigating the molecular dynamics of solid materials. When a molecule is selectively labeled with deuterium, such as in this compound where the methyl group hydrogens are replaced with deuterium, ²H-NMR can provide detailed information about the motion of that specific group. The analysis of ²H-NMR spectra, including line shape and spin-lattice relaxation times (T₁), allows researchers to characterize the types of motion, their rates, and the energy barriers associated with them. acs.orgnih.gov

By analyzing the temperature dependence of the ²H-NMR spectra and T₁ relaxation times, researchers can determine the activation energy for the methyl rotation. This information provides insight into the rotational energy barrier, which is influenced by intramolecular steric hindrance and intermolecular interactions within the crystal lattice. researchgate.net

For instance, studies on similar deuterated methyl groups in other molecules have shown that the local protein or crystal environment can significantly affect the dynamics. acs.orgresearchgate.net These investigations often involve fitting the experimental data to motional models, such as 3-site jump models or rotational diffusion models, to extract quantitative dynamical parameters. researchgate.netuea.ac.uk

Table 1: Representative ²H-NMR Observables for Methyl Group Dynamics

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Quadrupolar Splitting (Slow Motion) | The separation between the two most intense peaks in the Pake pattern at low temperatures. | ~120 kHz |

| Quadrupolar Splitting (Fast Motion) | The separation between the peaks in the motionally-narrowed spectrum at high temperatures. | ~40 kHz |

| Spin-Lattice Relaxation Time (T₁) | Characterizes the rate at which the nuclear spin system returns to thermal equilibrium. Its temperature dependence reveals information about motional correlation times. | Varies with temperature and magnetic field strength. |

This table presents typical values observed in solid-state ²H-NMR studies of methyl group dynamics and is for illustrative purposes.

Integration with Deuterium Metabolic Imaging (DMI) for In Vitro and Ex Vivo Metabolic Studies

Principles of DMI for Tracking Deuterium-Labeled Metabolites

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that non-invasively maps the metabolic activity of tissues in three dimensions. yale.edumdpi.com The fundamental principle of DMI involves the administration of a substrate enriched with deuterium (²H), a non-radioactive, stable isotope of hydrogen. yale.edunih.gov Because the natural abundance of deuterium is extremely low (approximately 0.015%), the background signal is negligible, allowing for the sensitive detection of the labeled substrate and its metabolic products. nih.govresearchgate.net

The workflow of a typical DMI study involves several key steps: yale.edumdpi.com

Administration of a Deuterated Substrate: A molecule of interest, labeled with deuterium, is introduced to the biological system (in vitro cell culture or ex vivo tissue). yale.edu Examples of commonly used substrates include [6,6-²H₂]-glucose and ²H₃-acetate. yale.edu

Metabolic Conversion: Endogenous enzymes within the cells process the deuterated substrate through various metabolic pathways. This results in the transfer of the deuterium label to downstream metabolites. isotope.com For example, deuterated glucose can be converted to deuterated lactate (B86563) via glycolysis or to deuterated glutamate (B1630785) and glutamine through the tricarboxylic acid (TCA) cycle. yale.edunih.gov

MR Spectroscopic Imaging (MRSI) Acquisition: A specialized MR sequence is used to detect the signals from the deuterium nuclei. This technique, known as MRSI or chemical shift imaging (CSI), acquires spectra from multiple spatial locations (voxels) simultaneously. Each spectrum provides a chemical fingerprint, with different metabolites appearing at distinct frequencies (chemical shifts). yale.edumdpi.com

Data Processing and Visualization: The acquired spectral data is processed to quantify the concentration of the deuterated substrate and its various metabolites in each voxel. This information is then used to generate metabolic maps, which are often overlaid on anatomical MR images to visualize the spatial distribution of metabolic activity. yale.edumedrxiv.org

A significant advantage of DMI is its ability to track metabolic fluxes over time. By acquiring data dynamically, it is possible to measure the rates of conversion from substrate to product, providing a quantitative measure of pathway activity rather than just the static concentrations of metabolites. yale.edu The favorable MR properties of deuterium, particularly its short T1 relaxation time, allow for rapid and efficient signal acquisition without saturation, enhancing the sensitivity of the technique. nih.govresearchgate.net

Applications in Visualizing Metabolic Fluxes and Pathways in Cellular Systems

The use of this compound in DMI offers a unique tool for probing the metabolism of branched-chain amino acids (BCAAs), such as valine, leucine, and isoleucine. osf.iogoogle.com Altered BCAA metabolism is a characteristic feature of various diseases, including certain types of cancer, where tumor cells often exhibit increased uptake and utilization of these amino acids to support proliferation. osf.ioresearchgate.net

In in vitro and ex vivo studies, this compound can serve as a tracer to visualize and quantify the activity of pathways involved in BCAA catabolism. As a deuterated analogue, its metabolic fate can be tracked using DMI. For instance, increased uptake of BCAA tracers has been noted in glioblastoma, leveraging the upregulation of specific amino acid transporters like LAT1 and ASCT2 in tumor cells. researchgate.net

By introducing this compound to cell cultures or tissue samples, researchers can monitor its conversion into subsequent metabolites. The rate of its metabolism, reflected in the appearance of downstream deuterated products, can provide a direct readout of the metabolic flux through these pathways. google.com This approach allows for the comparison of metabolic phenotypes between different cell types (e.g., cancer cells vs. healthy cells) or under various experimental conditions. nih.gov

Recent studies have demonstrated the potential of using deuterated BCAAs, like d10-leucine, to detect brain tumors in animal models. ismrm.org These studies show that DMI can successfully measure the enhanced uptake of the labeled amino acid in tumor tissue compared to normal brain tissue. researchgate.netismrm.org The chemical shift of the deuterium signal from the aliphatic groups of amino acids is well-separated from the water signal, facilitating clear detection. osf.io This capability is crucial for defining metabolically active tumor regions and potentially assessing early responses to therapy. nih.govnih.gov

Table 2: Potential DMI Application of this compound in Cellular Systems

| Application Area | Measured Parameter | Potential Finding |

|---|---|---|

| Cancer Cell Metabolism | Rate of tracer uptake and conversion | Increased BCAA metabolic flux in cancer cells compared to control cells. nih.govosf.io |

| Metabolic Phenotyping | Ratio of deuterated substrate to product(s) | Differentiation between metabolic subtypes (e.g., glycolytic vs. oxidative). nih.gov |

| Therapeutic Response Monitoring | Changes in metabolic flux post-treatment | Reduction in BCAA metabolism indicating effective therapeutic intervention. |

This table outlines potential research applications and findings based on the principles of DMI and studies with similar deuterated amino acid tracers.

Investigation of Metabolic and Biochemical Pathways Utilizing 2 Methyl D3 Propionic Acid

Isotopic Tracer Studies in Intermediary Metabolism

The core of intermediary metabolism involves the intricate network of reactions that convert nutrients into energy and cellular components. nih.gov The use of stable isotopes, such as those in 2-Methyl-d3-propionic acid, is instrumental in dissecting these complex pathways.

Tracing Propionate (B1217596) Production and Disposal in Biological Systems

Propionate is a significant short-chain fatty acid involved in numerous metabolic processes. nih.gov Its metabolism is crucial, and disruptions can be associated with various disease states. nih.gov this compound has been employed to trace the metabolic fate of propionate. Studies have shown that propionate is converted into propionyl-CoA, which can then enter several pathways. escholarship.org For instance, in propionic acidemia, a metabolic disorder, the accumulation of propionyl-CoA is a key feature. nih.gov Research using isotopic tracers helps to understand how cells attempt to manage this buildup, such as through the formation of propionylcarnitine (B99956) or by hydrolyzing propionyl-CoA back to propionate for export from the cell. nih.gov

Elucidation of Propionyl-CoA Metabolism and its Derivatives

Propionyl-CoA is a central intermediate in the catabolism of branched-chain amino acids (valine and isoleucine), odd-chain fatty acids, and other metabolites. escholarship.orgwikipedia.org The use of isotopically labeled propionate, including its deuterated forms, has been pivotal in understanding the downstream fate of propionyl-CoA. nih.gov

One significant discovery aided by isotopic tracers is the condensation of two propionyl-CoA units to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA. escholarship.orgnih.gov This anabolic pathway was confirmed using 13C-labeled propionate and by observing the loss of deuterium (B1214612) atoms when using 2,2-[2H2]propionate, indicating a modification at the C2 position of the propionyl group. nih.gov This reaction has been observed in various mammalian cell lines, including human hepatocellular carcinoma (HepG2) cells, and even in human myocardial tissue. escholarship.orgnih.gov

| Cell Line/Tissue | Observed Metabolic Conversion | Reference |

| Human Hepatocellular Carcinoma (HepG2) | Propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA | nih.gov |

| Human Platelets | Propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA | nih.gov |

| Mouse Hepatocellular Carcinoma (Hepa1c1c7) | Propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA | nih.gov |

| Human Bronchoalveolar Carcinoma (H358) | Propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA | nih.gov |

| Human Colon Adenocarcinoma (LoVo) | Propionyl-CoA to trans-2-methyl-2-pentenoyl-CoA | nih.gov |

| Murine Tissues (Heart, Kidney, etc.) | In vivo formation of 2M2PE-CoA from propionyl-CoA | escholarship.org |

| Human Myocardial Tissue | Formation of 2M2PE-CoA from propionate | escholarship.org |

Analysis of Branched-Chain Fatty Acid Synthesis and Methyl-Branch Origin

Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and have various physiological roles. oup.comfrontiersin.org Their synthesis often utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. oup.com this compound, as a deuterated analogue of isobutyric acid (a precursor for some BCFAs), is an invaluable tool for studying the origin of the methyl branches in these fatty acids.

In studies with Staphylococcus carnosus, a bacterium used in food fermentation, deuterated glucose was used to trace the production of 2-methylpropanoic acid, revealing the involvement of the valine biosynthetic pathway. oup.comoup.com Furthermore, experiments using d3-propionate in L929 cells demonstrated its conversion to d3-methylmalonyl-CoA, which is then incorporated into fatty acids, resulting in M+3 labeled monomethyl-branched C16:0 and straight-chain C17:0 fatty acids. researchgate.net This directly confirms that propionyl-CoA can serve as a primer for straight-chain odd-carbon fatty acids and, after conversion to methylmalonyl-CoA, as an extender unit for the synthesis of methyl-branched fatty acids. researchgate.net

| Organism/Cell Line | Tracer Used | Key Finding | Reference |

| Staphylococcus carnosus | Deuterated glucose | Valine biosynthetic pathway contributes to 2-methylpropanoic acid production for BCFA synthesis. | oup.comoup.com |

| L929 cells | d3-propionate | d3-propionate is converted to d3-methylmalonyl-CoA and incorporated into both straight-chain and methyl-branched fatty acids. | researchgate.net |

| Streptomyces fradiae | Labeled sodium isobutyrate [(CD3)2-CHCOONa] | Isobutyrate is incorporated into even iso-fatty acids and also degraded to propionate for odd-chain fatty acid synthesis. | nih.gov |

Advanced Metabolomics Research with Stable Isotopes

The field of metabolomics, which aims to comprehensively measure all small molecules in a biological system, is greatly enhanced by the use of stable isotopes. eurisotop.com Isotopic tracers like this compound enable the transition from static measurements of metabolite concentrations to dynamic assessments of metabolic fluxes. eurisotop.combuchem.com

Global Metabolic Profiling and Flux Analysis in Cell Cultures and Model Organisms

Metabolic flux analysis (MFA) uses isotopically labeled substrates to map the flow of atoms through metabolic networks, providing a detailed picture of cellular metabolism. vanderbilt.eduaustinpublishinggroup.com this compound can be used in such studies to probe pathways connected to propionate and branched-chain amino acid metabolism.

For example, in studies of Propionibacterium freudenreichii, a bacterium used for the industrial production of propionic acid and vitamin B12, MFA has been used to optimize fermentation processes. nih.gov By analyzing the metabolic flux at key nodes, researchers can identify bottlenecks and devise strategies to enhance the production of desired compounds. austinpublishinggroup.comnih.gov While these studies often use more common tracers like 13C-glucose, the principles are directly applicable to the use of this compound for focusing on specific pathways.

Identification of Novel Biochemical Transformations and Pathway Connectivities

A significant advantage of using stable isotope tracers in untargeted metabolomics is the potential to discover previously unknown biochemical reactions and connections between metabolic pathways. buchem.com The appearance of the isotopic label in unexpected metabolites can point to novel enzymatic activities or pathway crosstalk.

The discovery of the condensation of two propionyl-CoA molecules to form trans-2-methyl-2-pentenoyl-CoA is a prime example of such a finding, which was facilitated by the use of isotopically labeled propionate. escholarship.orgnih.gov This anabolic use of a three-carbon unit was not widely recognized in mammals before these studies. escholarship.org This highlights how introducing a labeled compound like this compound into a biological system and tracking its metabolic fate with sensitive analytical techniques like mass spectrometry can expand our fundamental understanding of metabolism. buchem.com

Adaptations of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILAC) for Metabolite Synthesis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely recognized metabolic labeling strategy used in quantitative proteomics. This technique involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. mdpi.com The core principle of SILAC has been ingeniously adapted for the synthesis of other labeled metabolites through a method more broadly termed Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). nih.govresearchgate.netacs.org

The SILEC methodology extends beyond amino acids to other essential nutrients, such as vitamins, that are precursors for a variety of cellular metabolites. nih.govresearchgate.net By replacing an essential nutrient in the cell culture medium with its stable isotope-labeled version, cells can be induced to synthesize a suite of "heavy" metabolites. nih.govacs.org For instance, to generate isotopically labeled coenzyme A (CoA) and its thioester derivatives, murine hepatocytes have been cultured in a medium where standard pantothenate (a vitamin precursor to CoA) is substituted with [¹³C₃¹⁵N₁]-pantothenate. nih.govacs.org After several cell passages, this leads to a near-complete incorporation of the heavy isotopes into the cellular pool of CoA and its related species. nih.gov

Modulation of Metabolic Pathways through Deuterium Substitution

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like propionic acid can influence the rate of biochemical reactions in which it participates. This phenomenon, known as the kinetic isotope effect, arises from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond will proceed at a slower rate than those involving a C-H bond.

This principle has been leveraged in drug development to create "heavy drugs" with improved metabolic stability and pharmacokinetic profiles. caymanchem.com By strategically placing deuterium atoms at sites of metabolic activity, the rate of enzymatic degradation can be reduced. caymanchem.com

In the context of metabolic research, this modulation can be a tool to study pathway dynamics. While this compound is primarily used as a tracer, its deuterated nature can subtly alter the kinetics of the pathways it enters. This can lead to the accumulation of intermediates and provide insights into rate-limiting steps and enzyme mechanisms that might not be as apparent when using non-deuterated tracers. The use of deuterated analogs can, therefore, not only help in tracing pathways but also in understanding their regulation. For example, the reduced rate of metabolism of a deuterated compound can lead to increased exposure of the parent compound to the biological system, potentially revealing slower or secondary metabolic routes. researchgate.netcaymanchem.com

A key application of deuterated propionate has been in tracing its conversion to various acyl-CoA thioesters. In one study, human hepatocellular carcinoma HepG2 cells were incubated with 2,2-[²H₂]propionate to follow its metabolic fate. nih.govnih.gov The findings from this research provided direct evidence for a novel metabolic pathway.

Detailed Research Findings:

Researchers utilized liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the metabolites formed when HepG2 cells were treated with deuterated propionate. nih.govnih.gov Their investigation revealed that propionyl-CoA, the activated form of propionic acid, serves as a precursor for the formation of a novel six-carbon mono-unsaturated acyl-CoA. nih.govnih.gov

Through a series of experiments using different isotopically labeled propionate molecules ([¹³C₁]propionate and [¹³C₃]propionate), the study proposed a mechanism akin to fatty acid synthesis where two propionate molecules combine, retaining all six carbon atoms. nih.govnih.gov The use of 2,2-[²H₂]propionate was particularly insightful; its metabolism into the new six-carbon acyl-CoA resulted in the loss of the two deuterium atoms, indicating a modification at the C2 position of the propionyl group. nih.govnih.gov Further analysis confirmed the identity of this new metabolite as trans-2-methyl-2-pentenoyl-CoA. nih.govnih.gov

The table below summarizes the key experimental details and findings from the investigation into the metabolism of deuterated propionate in various cell lines.

| Parameter | Details |

| Labeled Compound | 2,2-[²H₂]propionate |

| Cell Lines Used | Human hepatocellular carcinoma (HepG2), Human platelets, Mouse hepatocellular carcinoma (Hepa1c1c7), Human bronchoalveolar carcinoma (H358), Human colon adenocarcinoma (LoVo) |

| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), LC-Selected Reaction Monitoring/MS, LC-High-Resolution MS |

| Primary Finding | Propionyl-CoA is a precursor to a novel six-carbon mono-unsaturated acyl-CoA. |

| Identity of Novel Metabolite | trans-2-methyl-2-pentenoyl-CoA |

| Mechanistic Insight | The formation of trans-2-methyl-2-pentenoyl-CoA involves the loss of two deuterium atoms from the C2 position of 2,2-[²H₂]propionate, suggesting a modification at this site. |

This research highlights the utility of this compound (and its isotopologues) not just as a passive tracer but as a tool that can provide deep mechanistic insights into metabolic pathways. The observed formation of trans-2-methyl-2-pentenoyl-CoA from propionate represents a significant finding in the understanding of fatty acid and acyl-CoA metabolism. nih.govnih.gov

Mechanistic Studies in Organic and Biological Chemistry Leveraging 2 Methyl D3 Propionic Acid

Elucidation of Reaction Mechanisms in Synthetic Transformations

The use of deuterated compounds like 2-methyl-d3-propionic acid is instrumental in gaining a deeper understanding of reaction pathways in synthetic organic chemistry. By tracing the deuterium (B1214612) labels, chemists can distinguish between proposed mechanistic routes and identify key intermediates.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates. nih.gov The decarboxylation of carboxylic acids is a common strategy within this field to produce carbon-centered radicals. researchgate.netle.ac.uk Mechanistic studies using isotopically labeled substrates are crucial to understanding the sequential multi-step processes involved. researchgate.net While direct studies on this compound in this specific context are not extensively detailed in the provided results, the principles of using deuterated carboxylic acids to probe such mechanisms are well-established. For instance, light/dark experiments can verify the radical nature of a reaction. mdpi.com The general mechanism often involves the formation of a photoexcited catalyst that engages in single electron transfer (SET) with the carboxylic acid, leading to a radical intermediate after the loss of carbon dioxide. mdpi.com The fate of the methyl group protons during this process could be tracked using this compound to confirm their integrity throughout the reaction, thus supporting a radical mechanism over pathways involving proton abstraction from the methyl group.

A plausible mechanism for a photoredox-catalyzed decarboxylative cross-coupling reaction involves the following steps:

Visible light excites the photocatalyst. mdpi.com

The excited photocatalyst is a strong reductant and can reduce an aryl nitrile to a radical anion. mdpi.com

The resulting oxidized photocatalyst is a strong oxidant and can accept an electron from a carboxylic acid, which then decarboxylates to form a radical intermediate. mdpi.com

The photocatalyst is regenerated, completing the cycle. mdpi.com

The two radical intermediates couple to form the final product. mdpi.com

| Step | Description | Key Intermediates |

| 1 | Photoexcitation | Excited photocatalyst |

| 2 | Reduction of Aryl Nitrile | Radical anion of aryl nitrile |

| 3 | Oxidation and Decarboxylation | Carboxyl radical, Alkyl radical |

| 4 | Radical-Radical Coupling | Final coupled product |

This table outlines the general steps in a photoredox-catalyzed decarboxylative cross-coupling reaction.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. wjarr.com this compound and similar deuterated compounds are invaluable for studying the mechanisms of C-H activation and hydrogen-deuterium exchange (HDE) reactions. nih.gov These studies help in determining whether a C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE).

Mechanochemically-induced deuteration of Pd-activated aromatic C(sp2)–H bonds has been demonstrated using cysteine-d4 as the deuterium source. rsc.org This solvent-free method allows for the selective deuteration of various palladacycles. rsc.org While this example doesn't directly involve this compound, it highlights the utility of deuterated molecules in probing C-H activation mechanisms. In a hypothetical study, if this compound were used as a substrate in a C-H activation reaction, the retention or loss of deuterium in the product would provide definitive evidence for the involvement of the methyl C-H (or C-D) bonds in the reaction. Furthermore, deuterium exchange experiments, where a reaction is run in the presence of a deuterium source, can reveal the reversibility of C-H activation steps. bris.ac.uk

Metal-catalyzed HDE is a powerful technique for the late-stage deuteration of complex molecules using sources like D2O. nih.gov Ruthenium and rhodium catalysts, for example, are effective in promoting C-H activation on amines for H/D exchange. nih.gov

Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived oxygenates into valuable chemicals and fuels. mdpi.com Mechanistic studies in this area often employ model compounds to understand the complex reaction networks. While direct use of this compound in HDO studies was not found, studies on the related methyl propionate (B1217596) and propanoic acid provide significant insights. researchgate.netresearchgate.net

Theoretical investigations of methyl propionate HDO over a Pd(111) model surface suggest that decarbonylation pathways are generally favored over decarboxylation pathways. researchgate.net The presence of solvents like water can, however, facilitate the decarboxylation mechanism by stabilizing dehydrogenated intermediates. researchgate.netresearchgate.net Using this compound in such a system could experimentally verify these theoretical predictions. By analyzing the isotopic distribution in the products (e.g., propane), one could determine the extent to which C-D bonds are broken during the reaction, providing evidence for specific surface intermediates and pathways.

The HDO of lauric acid, for instance, can proceed through hydrodehydration or decarbonylation/decarboxylation pathways. mdpi.com Promoting the hydrodehydration route is desirable as it retains all carbon atoms. mdpi.com The choice of catalyst, such as Ni modified with Mo, can influence the selectivity of the reaction. mdpi.com

| HDO Pathway | Description | Key Feature |

| Decarbonylation | Removal of a carbonyl group as CO. | Loss of one carbon atom. |

| Decarboxylation | Removal of a carboxyl group as CO2. | Loss of one carbon atom. |

| Hydrodehydration | Removal of oxygen as H2O. | Carbon chain is preserved. |

This table compares the main pathways in hydrodeoxygenation reactions.

Mechanistic Insights into Enzyme-Catalyzed Reactions and Protein Interactions

Isotopically labeled molecules are fundamental tools in enzymology for elucidating reaction mechanisms and probing enzyme-substrate interactions. acs.org The subtle changes in mass and vibrational frequencies upon isotopic substitution can provide profound insights into the catalytic process.

Enzymes catalyze reactions with high specificity and efficiency, often involving intricate networks of proton and electron transfer events within their active sites. iitk.ac.in While specific studies using this compound to probe these events were not identified in the search results, the principles are well-established with other labeled compounds. For example, the study of the 2-methylcitric acid cycle in Salmonella enterica involves the conversion of 2-methylcitrate, a derivative of propionate. nih.gov The enzymes involved, such as 2-methylcitrate dehydratase (PrpD) and aconitase (AcnA/AcnB), catalyze dehydration and hydration steps. nih.gov Using a deuterated substrate like this compound, which would be converted into a deuterated form of 2-methylcitrate, could help in elucidating the stereochemistry of these enzymatic steps and the nature of proton transfer at the active site. The kinetic isotope effect observed with the deuterated substrate would provide information about the rate-limiting steps of the enzymatic reaction.

The structure of an enzyme's active site is critical for its function, containing specific amino acid residues that bind the substrate and facilitate the chemical reaction. iitk.ac.in The binding of a substrate can induce conformational changes in the enzyme, which are essential for catalysis. iitk.ac.in

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for various organic transformations. wjarr.combeilstein-journals.org A particularly challenging area is the stereoselective functionalization of typically inert C-H bonds. Recent studies have shown that N-heterocyclic carbenes (NHCs) can act as effective organocatalysts for the site-selective β-C–H bond functionalization in aliphatic esters. researchgate.net

Computational studies have provided mechanistic insights into the NHC-catalyzed coupling of a β-phenyl propionate with a hydrazone. researchgate.net The proposed mechanism involves an initial addition-elimination at the ester group to attach the NHC to the substrate. researchgate.net This is followed by deprotonation of the α-C-H to form an enolate intermediate. researchgate.net A key step is the concerted protonation at the enolate oxygen and deprotonation of the β-C-H, which generates the crucial nucleophilic β-carbanion intermediate. researchgate.net

Isotope Effects in Biological Systems

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in a molecule like 2-methylpropionic acid creates a powerful tool for investigating reaction mechanisms in biological systems. The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond at the same position. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides invaluable insights into the transition states and rate-determining steps of metabolic reactions.

Kinetic Isotope Effects (KIE) in Metabolic Reactions

The kinetic isotope effect is quantified as the ratio of the reaction rate for the lighter (hydrogen-containing) isotopologue to the rate for the heavier (deuterium-containing) one (KIE = kH/kD). In biological chemistry, this compound, once converted in vivo to its active form, 2-methyl-d3-propionyl-CoA, serves as a probe for the mechanism of enzymes such as propionyl-CoA carboxylase (PCC). PCC is a critical mitochondrial enzyme that catalyzes the biotin-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA, a key step in the catabolism of several amino acids and odd-chain fatty acids. nih.govhmdb.camedlink.com

A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For the PCC-catalyzed reaction, the initial step involves the abstraction of a proton from the α-carbon (C2) of propionyl-CoA by a base in the enzyme's active site to create a nucleophilic enolate intermediate, which then attacks the carboxylated biotin (B1667282) cofactor. nih.gov

| Substrate/System | Reaction Type | Reported KIE (kH/kD) | Reference |

|---|---|---|---|

| Deuterated Isobutyric Acid | Esterification | ~2.0 | |

| [6,6-²H₂]-Glucose | In vivo metabolism | ~1.04-1.06 (4-6% effect) | nih.gov |

| [2-²H₃]-Acetate | In vivo metabolism | ~1.04-1.06 (4-6% effect) | nih.gov |

| Deuterated Alcohols | General H/D Exchange | 2–10 |

The observation of a KIE provides strong evidence that C-H bond cleavage is a kinetically significant, or rate-limiting, step in the enzymatic mechanism. nih.govresearchgate.net

Deuterium Substitution Effects on Reaction Rates and Selectivity

Beyond providing mechanistic clues through the KIE, the substitution of hydrogen with deuterium can tangibly alter the rates and outcomes of metabolic reactions. The C-D bond is more stable and about 1.2–1.5 kcal/mol stronger than the C-H bond, which is the fundamental reason for the slower reaction rates observed in deuterated compounds when this bond is broken. nih.gov

This reduction in reaction rate can have significant consequences in a metabolic network. If the metabolism of 2-methyl-propionyl-CoA by PCC is slowed due to the deuterium isotope effect, the concentration of this intermediate may rise, potentially leading to metabolic shunting. nih.gov This means the substrate might be diverted down alternative, normally minor, metabolic pathways. The use of deuterated analogs allows researchers to artificially create and study these metabolic diversions, providing insight into the flexibility and interconnectedness of metabolic networks.

Deuterium substitution can also influence the selectivity of an enzyme that can catalyze multiple types of reactions or acts on different sites of a molecule. If an enzyme can produce more than one product from a single substrate, a KIE at one reaction site can slow that specific pathway, thereby increasing the relative yield of products from other, non-deuterated sites. For example, in cytochrome P450-catalyzed hydroxylations, different KIEs were observed for the formation of different products from the same deuterated substrate, indicating that the deuteration altered the product ratio by selectively slowing one metabolic route over another.

In the context of this compound, while PCC is highly specific for its carboxylation reaction, slowing this primary pathway could reveal or enhance the activity of other enzymes that might act on propionyl-CoA, potentially leading to the formation of alternative metabolites and offering a clearer picture of propionate metabolism and its regulation.

| Parameter | Effect of Deuteration (at reaction site) | Underlying Cause | Potential Consequence |

|---|---|---|---|

| Reaction Rate | Decrease | Higher bond energy of C-D vs. C-H | Slower metabolic clearance |

| Metabolic Profile | Alteration (Metabolic Shunting) | Slowing of one pathway allows others to become more prominent | Increased levels of alternative metabolites |

| Product Selectivity | Change in product ratios | Differential KIE for competing reaction pathways | Favors formation of products whose pathways do not involve C-D bond cleavage |

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Labeling Strategies for Complex Biomolecules

The synthesis of increasingly complex, selectively deuterated molecules is a cornerstone of future metabolic research. While 2-Methyl-d3-propionic acid serves as a valuable building block, the development of novel strategies will enable the creation of more intricate probes to investigate specific metabolic pathways and macromolecular structures.

Future strategies will likely focus on:

Site-Specific Deuteration: Advancing chemical synthesis and biotechnological methods to introduce deuterium (B1214612) at precise locations within larger biomolecules. This allows for the investigation of specific enzyme-catalyzed reactions and the dynamics of particular molecular fragments.

Combinatorial Isotope Labeling: Utilizing a combination of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), within a single tracer molecule. This multi-isotope approach provides complementary information, allowing for more robust and detailed flux analysis through intersecting metabolic pathways. For example, using both ²H and ¹³C tracers simultaneously can offer insights into distinct aspects of hepatic metabolism. nih.gov

Biological Synthesis of Labeled Compounds: Leveraging engineered microorganisms or cell-free systems to produce complex deuterated biomolecules that are difficult to synthesize chemically. This can include labeled proteins, lipids, and nucleic acids, where precursors like deuterated propionate (B1217596) can be incorporated into larger structures. bakerlab.orgresearchgate.net For instance, d3-propionate has been shown to be an effective precursor for the formation of d3-methylmalonyl-CoA, a key intermediate in the synthesis of branched-chain fatty acids. researchgate.net This demonstrates the potential to trace the metabolic fate of the deuterated methyl group from propionate into complex lipids.

These advanced labeling techniques will provide researchers with a powerful toolkit to create bespoke tracers for interrogating highly specific biological questions.

Expansion of Deuterium Metabolic Imaging (DMI) Applications

Emerging research in this area includes:

Probing Specific Enzyme Activities: Designing deuterated substrates that are specific to certain enzymes or metabolic pathways. For example, a patent has been filed for the use of deuterated 2-amino-2-methylpropionic acid as a diagnostic agent for magnetic resonance imaging in oncology, highlighting the potential for similar deuterated compounds to act as probes for specific transport or metabolic processes in tumors. google.com

Investigating a Broader Range of Metabolic Pathways: Moving beyond glycolysis and the TCA cycle to visualize other critical pathways, such as fatty acid oxidation and amino acid metabolism. Deuterated propionate and its derivatives are ideal candidates for studying pathways related to odd-chain fatty acids and certain amino acids.

Improving Sensitivity and Resolution: Technical advancements in magnetic resonance spectroscopy (MRS) and imaging hardware and software are crucial for enhancing the sensitivity and spatial resolution of DMI. This will enable the detection of lower concentration metabolites and provide more detailed spatial maps of metabolic activity within tissues and organs.

The expansion of DMI with novel probes like this compound will offer unprecedented opportunities to study metabolic dynamics in real-time within a living organism, providing critical insights into disease pathogenesis and treatment response.

Advanced Computational Modeling for Predicting Deuterium Incorporation and Metabolic Fate

To fully harness the quantitative power of stable isotope tracing with compounds like this compound, experimental data must be integrated with sophisticated computational models. These models are essential for interpreting the complex labeling patterns that arise from metabolic networks and for predicting the flow of isotopes through the system.

Future directions in computational modeling will involve:

Kinetic Isotope Effect (KIE) Correction: Developing models that can accurately account for the kinetic isotope effect, where the heavier deuterium atom can alter the rate of enzymatic reactions. ismrm.org Understanding and modeling the KIE is critical for the accurate calculation of metabolic fluxes from DMI data. ismrm.org

Whole-Body and Tissue-Specific Models: Creating comprehensive, multi-compartment models that simulate the uptake, distribution, and metabolism of deuterated tracers throughout the body and within specific organs. Physiologically based pharmacokinetic (PBPK) models are an example of this approach.

Predictive Modeling of Metabolic Fate: Employing machine learning and quantum mechanics/molecular mechanics (QM/MM) approaches to predict the sites of metabolism and the resulting labeled products of novel deuterated compounds. mdpi.com This can aid in the design of new tracers and in the interpretation of experimental results. Computational investigation can identify stable analogues of endogenous molecules, like in the case of Palmitoylethanolamide (PEA), where a deuterated version (RePEA) was predicted and confirmed to be more resistant to enzymatic hydrolysis. mdpi.com

These advanced modeling techniques will transform stable isotope tracing from a qualitative tool to a highly quantitative method for dissecting metabolic systems.

Integration of Multi-Omics Data with Stable Isotope Tracing for Systems-Level Understanding

A true systems-level understanding of metabolism requires the integration of data from multiple "omics" platforms. Combining stable isotope tracing data from this compound with genomics, transcriptomics, proteomics, and broader metabolomics provides a holistic view of how metabolic pathways are regulated and how they interact with other cellular processes. nih.gov

Future research will increasingly focus on:

Connecting Flux to Regulation: Integrating metabolic flux data obtained from tracers like this compound with transcriptomic and proteomic data to link changes in metabolic activity with the expression of specific genes and proteins.

Multi-Omics in Disease Models: Applying this integrated approach to study complex diseases. For example, multi-omics studies in propionic acidemia, a metabolic disorder, have combined proteomics and metabolomics to reveal dysregulation in pathways beyond propionate metabolism, such as serine and sulfur metabolism. nih.gov

Host-Microbiome Interactions: Using deuterated tracers in conjunction with metagenomics and meta-metabolomics to investigate the metabolic interplay between host organisms and their gut microbiota.

Developing Integrated Analytical Platforms: Creating bioinformatics pipelines and platforms that can effectively integrate and visualize these large, multi-modal datasets, allowing researchers to identify novel correlations and generate new hypotheses. researchgate.net

This integrative systems biology approach, with stable isotope tracers like this compound at its core, is essential for building predictive models of health and disease and for identifying novel therapeutic targets.

Data Tables

Table 1: Applications of Deuterated Propionate in Metabolic Research

| Research Area | Application of Deuterated Propionate | Key Findings | Reference(s) |

| Fatty Acid Metabolism | Tracing the incorporation of the d3-methyl group into fatty acids. | d3-propionate is an effective precursor for d3-methylmalonyl-CoA, which is used to synthesize branched-chain fatty acids. | researchgate.net |

| Propionic Acidemia | Used in multi-omics studies to understand disease pathology. | Revealed dysregulation of serine and sulfur metabolism in addition to the primary defect. | nih.gov |

| Cardiac Metabolism | Investigating the impact of propionate on heart metabolic pathways. | Propionate can induce changes in cardiac metabolism, including CoA trapping. | frontiersin.org |

| General Metabolic Tracing | Serves as a stable isotope standard for mass spectrometry and NMR. | Allows for the precise tracking of propionate pathways in complex biological samples. | smolecule.com |

Table 2: Related Deuterated Compounds in Emerging Research

| Compound | Application Area | Research Focus | Reference(s) |

| Deuterated 2-amino-2-methylpropionic acid | Deuterium Metabolic Imaging (DMI) | Potential diagnostic agent for cancer imaging. | google.com |

| [6,6-²H₂]-glucose | Deuterium Metabolic Imaging (DMI) | Non-invasive tracing of glucose metabolism and glycolysis in vivo. | ismrm.orgresearchgate.net |

| [²H₃]-acetate | Deuterium Metabolic Imaging (DMI) | Tracking substrate flux through the Tricarboxylic Acid (TCA) cycle. | meduniwien.ac.at |

| Deuterated Palmitoylethanolamide (RePEA) | Computational Modeling & Drug Development | Designed for enhanced metabolic stability against FAAH-mediated hydrolysis. | mdpi.com |

Conclusion

Summary of Key Contributions of 2-Methyl-d3-propionic Acid Research to Chemical and Biochemical Sciences

The development and application of this compound have made significant contributions to science. In analytical chemistry, it has become an indispensable internal standard, drastically improving the accuracy and reliability of quantifying short-chain fatty acids in complex biological systems. In physical organic chemistry, its use in kinetic isotope effect studies provides one of the most sensitive probes for understanding the transition states of chemical reactions. For biochemistry and systems biology, its role as a metabolic tracer is paramount, enabling researchers to move beyond static measurements of metabolite levels to a dynamic understanding of metabolic fluxes, pathway activities, and the biochemical origins of complex molecules.

Prospective Impact on Fundamental Discoveries in Metabolism and Organic Synthesis

Looking forward, the role of this compound and similar isotopic tracers is set to expand. As analytical instrumentation continues to improve in sensitivity and resolution, these tracers will enable the mapping of metabolic pathways with even greater detail. This will be crucial for unraveling the complexities of metabolic diseases, host-microbiome interactions, and cellular physiology. In organic synthesis, the detailed mechanistic insights gained from KIE studies will continue to inform the rational design of new catalysts and synthetic methodologies, leading to more efficient and selective chemical transformations. The prospective impact of this seemingly simple labeled molecule lies in its ability to illuminate the most fundamental and dynamic processes in both chemistry and biology.

常见问题

Q. Step 2: Sample Preparation

- Extract metabolites (e.g., via quenching in cold methanol) and derivatize for GC-MS or LC-MS analysis.

Q. Step 3: Data Acquisition

- Use tandem MS to track deuterium incorporation into downstream metabolites (e.g., acetyl-CoA or TCA cycle intermediates).

Q. Step 4: Flux Calculation

- Apply computational tools (e.g., INCA or Isotopo) to model flux distributions, correcting for natural isotope abundance and dilution effects .

Basic: What analytical techniques differentiate this compound from its non-deuterated analog?

Answer:

- ¹³C-NMR: Distinguish isotopic shifts in carboxyl or methyl carbons. For example, the methyl carbon resonance shifts upfield by ~0.3 ppm upon deuteration.

- Isotope Ratio Mass Spectrometry (IRMS): Measure δ²H values to quantify deuterium enrichment .

- Raman Spectroscopy: Identify C-D vibrational modes at ~2200 cm⁻¹, absent in non-deuterated compounds.

Advanced: How do solvent effects influence the stability of this compound in long-term storage?

Answer:

Deuterated compounds are sensitive to proton exchange in protic solvents.

- Storage Recommendations:

- Stability Testing: Periodically analyze purity via NMR or MS to detect deuterium loss or degradation products.

Basic: What are the primary research applications of this compound?

Answer:

- Isotopic Tracing: Track metabolic pathways in biochemistry (e.g., lipid metabolism or drug metabolism).

- NMR Spectroscopy: Serve as an internal standard or shift reagent due to distinct deuterium signals .

- Kinetic Studies: Investigate enzyme mechanisms by exploiting KIEs from deuterated substrates.

Advanced: How can contradictions in deuterium incorporation data be resolved during synthesis validation?

Answer:

Scenario: Discrepancies between theoretical and observed deuteration levels.

- Root Cause Analysis:

- Check for incomplete deuteration due to reaction time/temperature.

- Test for solvent contamination (e.g., residual H₂O in deuterated solvents).

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。